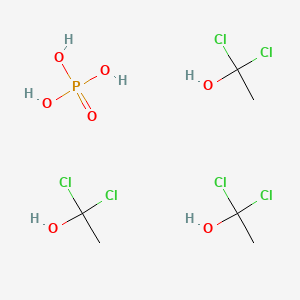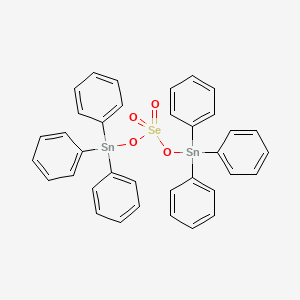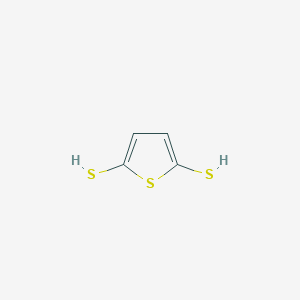
2,5-Thiophenedithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Thiophenedithiol is an organosulfur compound with the molecular formula C4H4S2. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of two thiol groups (-SH) at the 2 and 5 positions of the thiophene ring makes this compound a highly reactive compound, widely used in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Thiophenedithiol can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromothiophene with thiourea, followed by hydrolysis to yield this compound . Another method includes the reduction of 2,5-dichlorothiophene using sodium sulfide in the presence of a reducing agent .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of halogenated thiophenes with hydrogen sulfide (H2S) or lower alkyl mercaptans in the gas phase. This reaction proceeds via a radical mechanism, and the yield can be optimized by adjusting the reaction temperature and the choice of mercaptan .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Thiophenedithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions typically involve the conversion of disulfides back to thiols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing halogen atoms in other compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thiophenes.
Aplicaciones Científicas De Investigación
2,5-Thiophenedithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for drug development.
Industry: It is utilized in the production of conductive polymers, corrosion inhibitors, and as a ligand in coordination chemistry
Mecanismo De Acción
The mechanism by which 2,5-Thiophenedithiol exerts its effects is primarily through its thiol groups. These groups can form strong bonds with metal ions, making the compound an effective chelating agent. Additionally, the thiol groups can undergo redox reactions, contributing to the compound’s reactivity and potential biological activities .
Comparación Con Compuestos Similares
Thiophenethiol: Contains a single thiol group.
2,5-Dimercapto-1,3,4-thiadiazole: Contains two thiol groups but with a different ring structure.
1,4-Dithiane-2,5-diol: Another sulfur-containing compound with different functional groups
Uniqueness: 2,5-Thiophenedithiol is unique due to the specific positioning of its thiol groups on the thiophene ring, which imparts distinct reactivity and properties compared to other thiophene derivatives. This unique structure makes it particularly valuable in the synthesis of specialized polymers and as a versatile reagent in organic chemistry .
Propiedades
Número CAS |
22511-31-5 |
|---|---|
Fórmula molecular |
C4H4S3 |
Peso molecular |
148.3 g/mol |
Nombre IUPAC |
thiophene-2,5-dithiol |
InChI |
InChI=1S/C4H4S3/c5-3-1-2-4(6)7-3/h1-2,5-6H |
Clave InChI |
BNLZBNHLPPSPQN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


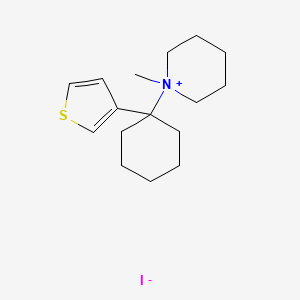

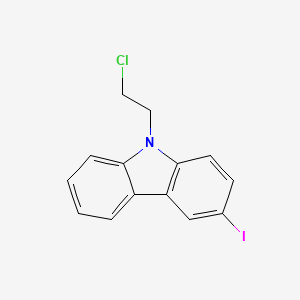
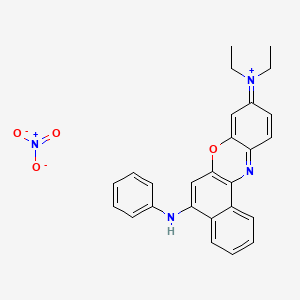
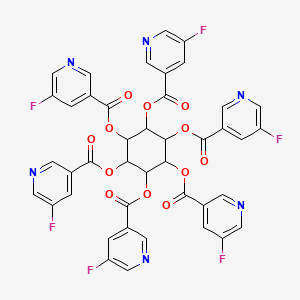
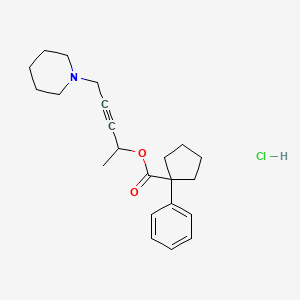
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
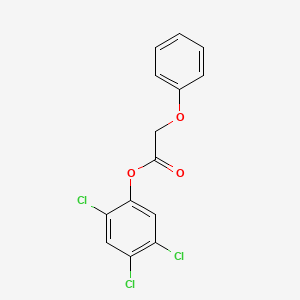
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
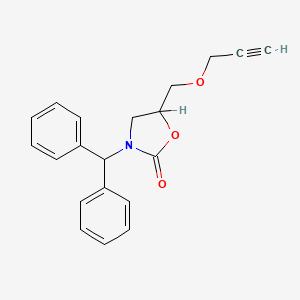
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)
